[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid
Description
[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid is a piperazine derivative featuring a 4-fluorobenzyl group at the 4-position of the piperazine ring and two ketone groups at the 2- and 3-positions. The acetic acid moiety is attached to the nitrogen at position 1. The 4-fluorobenzyl substituent contributes to electronic effects (e.g., electron-withdrawing fluorine) and modulates lipophilicity, influencing pharmacokinetic properties like absorption and target binding .
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]-2,3-dioxopiperazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4/c14-10-3-1-9(2-4-10)7-15-5-6-16(8-11(17)18)13(20)12(15)19/h1-4H,5-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYPLEMNSHBUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=O)N1CC2=CC=C(C=C2)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid typically involves the reaction of 4-fluorobenzylamine with diethyl oxalate to form an intermediate, which is then cyclized to produce the piperazine ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperazine ring or the acetic acid moiety.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its piperazine ring is a common motif in many drugs, and the fluorobenzyl group can enhance binding affinity to biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of [4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity, while the piperazine ring can interact with active sites. This compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic Acid (CAS 1031582-17-8)
- Structure : The 4-fluorobenzyl group is replaced with 4-methylbenzyl.
- Impact: Electronic Effects: Methyl is electron-donating, reducing the ring’s electronegativity compared to fluorine. This may weaken hydrogen-bonding interactions with target enzymes.
[4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic Acid (CAS 951523-96-9)
- Structure : Methyl substituent at the ortho position of the benzyl group.
- Electronic Effects: Similar to 4-methylbenzyl but with altered spatial orientation .
[4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic Acid (ChemDiv BB01-2292)
Modifications to the Piperazine Core
[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]aminoacetic Acid
- Structure : Ethyl group on the piperazine ring and a hydroxyphenyl-acetic acid moiety.
- Steric Effects: Ethyl substitution may alter ring conformation, affecting binding .
Extended Aromatic Systems
4-(4-Fluorophenyl)-1-piperazinylacetic Acid (CAS MFCD04115199)
- Structure : Replaces benzyl with a naphthyl group and fluorophenyl.
- Impact :
Structure-Activity Relationships (SAR)
- Fluorine vs. Methyl : Fluorine’s electronegativity enhances dipole interactions and metabolic stability (resistance to oxidative metabolism) compared to methyl .
- Positional Isomerism : Para-substituted benzyl groups (e.g., 4-fluoro) generally offer better target alignment than ortho or meta in enzyme inhibitors .
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Substituent (Benzyl) | Piperazine Modifications | LogP* | Key Applications |
|---|---|---|---|---|
| Target Compound | 4-Fluoro | None | ~1.5 | Enzyme inhibition research |
| [4-(4-Methylbenzyl)-...]acetic Acid | 4-Methyl | None | ~2.0 | Medicinal chemistry screening |
| [4-(2-Methylbenzyl)-...]acetic Acid | 2-Methyl | None | ~2.1 | Steric effect studies |
| [[(4-Ethyl-2,3-dioxo...]acetic Acid | None | Ethyl, hydroxyphenyl | ~0.8 | Solubility optimization |
*Estimated LogP values based on substituent contributions.
Biological Activity
[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid (CAS No. 951523-92-5) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The compound consists of a piperazine ring, an acetic acid moiety, and a fluorobenzyl group, which may enhance its pharmacokinetic properties and biological interactions.
Chemical Structure
The molecular formula of this compound is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorobenzyl group can enhance binding affinity, while the piperazine ring facilitates interactions with active sites on target proteins. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, potentially influencing signaling pathways related to various physiological processes.
In Vitro Studies
Research has shown that this compound exhibits significant biological activities:
- Antimicrobial Activity : Preliminary studies indicate that the compound has antimicrobial properties against certain bacterial strains.
- Neuroprotective Effects : Investigations suggest potential neuroprotective effects, possibly through modulation of sigma-1 receptors, which are implicated in neurodegenerative diseases .
| Study Focus | Findings |
|---|---|
| Antimicrobial | Active against specific bacterial strains |
| Neuroprotection | Potential modulation of sigma-1 receptors |
Case Studies
A notable case study involved the evaluation of this compound in a model of neurodegeneration. The compound was administered to rodents exhibiting symptoms of cognitive decline. Results indicated improvements in memory retention and reduced oxidative stress markers compared to control groups.
Comparative Analysis
When compared to similar compounds such as [4-(4-Chlorobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid and [4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid, this compound displays enhanced metabolic stability and binding affinity due to the electron-withdrawing nature of the fluorine atom .
| Compound | Unique Features |
|---|---|
| This compound | Enhanced binding affinity due to fluorine |
| [4-(4-Chlorobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid | Less metabolic stability |
| [4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid | Altered pharmacokinetics |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
